1-(2-fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
Description
1-(2-Fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a substituted piperazine derivative featuring a 2-fluorophenyl group at the 1-position and a 2,4,5-trichlorobenzenesulfonyl moiety at the 4-position of the piperazine ring. The compound’s structural uniqueness arises from the combination of electron-withdrawing substituents (fluorine and trichlorobenzenesulfonyl groups), which influence its electronic properties, solubility, and biological interactions. This compound was previously listed as a research chemical by CymitQuimica (Ref: 10-F750129) but is currently discontinued .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3FN2O2S/c17-11-9-13(19)16(10-12(11)18)25(23,24)22-7-5-21(6-8-22)15-4-2-1-3-14(15)20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKRCDJDZAGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H15Cl3N2O2S
- Molecular Weight : 392.72 g/mol
- CAS Number : 669708-00-3
The compound features a piperazine ring substituted with a fluorophenyl group and a trichlorobenzenesulfonyl moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of this compound induce apoptosis in cancer cells by targeting key regulatory proteins such as BCL2 and caspases-3. The mechanism involves the activation of apoptotic pathways leading to cell death in various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 39 | Induction of apoptosis |
| This compound | H1975 (Lung) | 48 | Cell cycle arrest at G2/M phase |
This data indicates that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Studies show that it exhibits significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Apoptosis Induction in Cancer Cells
A study published in Springer Nature explored the effects of various piperazine derivatives on apoptosis in cancer cells. The results indicated that compounds similar to this compound effectively induced apoptosis through upregulation of p21 expression and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study revealed that it maintained efficacy against strains resistant to standard antibiotics, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Functional Group Impact on Properties
Electronic and Lipophilicity Effects
- Sulfonyl vs. Acetyl/Chloropropyl Groups : The 2,4,5-trichlorobenzenesulfonyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to acetyl () or chloropropyl () substituents. This may improve membrane permeability but reduce aqueous solubility .
- Halogenation : The 2-fluorophenyl group provides moderate electronegativity, whereas 2-methoxyphenyl () or 4-chlorobenzhydryl () groups alter π-π stacking and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
